molecular formula C9H8BrF2N B1529006 5-bromo-N-cyclopropyl-2,3-difluoroaniline CAS No. 1704067-39-9

5-bromo-N-cyclopropyl-2,3-difluoroaniline

Cat. No.: B1529006
CAS No.: 1704067-39-9
M. Wt: 248.07 g/mol
InChI Key: UKUWKKBKSNKZBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-bromo-N-cyclopropyl-2,3-difluoroaniline consists of a cyclopropyl group attached to an aniline ring that is substituted with bromine and fluorine atoms. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such data was not found in the search results.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 248.07 g/mol. More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Bioactivity Applications

Research into compounds structurally related to 5-bromo-N-cyclopropyl-2,3-difluoroaniline has demonstrated their utility in the synthesis of bioactive molecules. For instance, cyclopropanecarboxylic acid derivatives have shown significant biological activities, leading to the development of compounds with excellent herbicidal and fungicidal activities (Tian et al., 2009). Similarly, derivatives incorporating cyclopropane moieties have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, displaying potent inhibition in the low nanomolar range, which highlights their potential in drug development for targeting tumor-associated enzymes (Boztaş et al., 2015).

Organic Synthesis and Chemical Transformations

In the realm of organic synthesis, the structural motifs similar to this compound are pivotal in facilitating diverse chemical transformations. For example, the synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes has been achieved with high stereoselectivity, which is crucial for developing molecules with specific biological activities (Jiang et al., 2003). Moreover, research into cyclopropanol ring opening reactions has led to the synthesis of various β-(fluoro)alkylated ketones, underscoring the importance of cyclopropane derivatives in creating valuable and diverse gem-difluoro-containing compounds (Ye et al., 2015).

Anion Recognition and Superelectrophilic Conditions

Compounds with electron-deficient aromatic rings, akin to this compound, have been explored for their capability in anion recognition through noncovalent bonding. This novel mode of bonding suggests potential development in creating new receptors for anion recognition, which is significant for various scientific and industrial applications (Mascal et al., 2002). Additionally, the cyclization reactions under superelectrophilic conditions have been studied, revealing different types of multistep reactions that proceed through both mono- and dicationic intermediates, indicating a method for synthesizing novel compounds (Ghavtadze et al., 2009).

Safety and Hazards

According to the safety data sheet, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUWKKBKSNKZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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